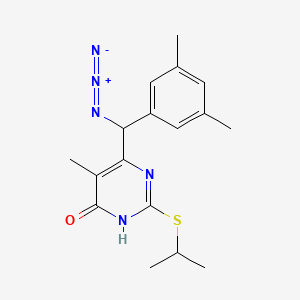
Senkyunolide N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senkyunolide N is a natural phthalide compound primarily isolated from the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its role in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide N involves several steps, typically starting from simpler phthalide precursors. The synthetic routes often include cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific details on the synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process involves drying the rhizomes, followed by solvent extraction and chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Senkyunolide N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the phthalide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Senkyunolide N has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including anti-inflammatory and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, migraines, and other conditions.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of Senkyunolide N involves multiple molecular targets and pathways:
Cardiovascular Effects: It exerts its effects by modulating pathways involved in blood circulation and reducing oxidative stress.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Properties: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Senkyunolide I: Another phthalide compound with similar cardiovascular and anti-inflammatory properties.
Ligustilide: Known for its neuroprotective and anti-inflammatory effects.
Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: Senkyunolide N is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its stability and bioavailability make it a promising candidate for further research and therapeutic applications .
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9-,11+/m0/s1 |
InChI Key |
AXRIHSJZHOTGAE-ATZCPNFKSA-N |
Isomeric SMILES |
CCCC[C@H]1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


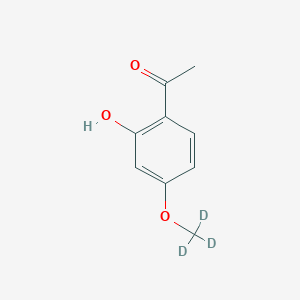
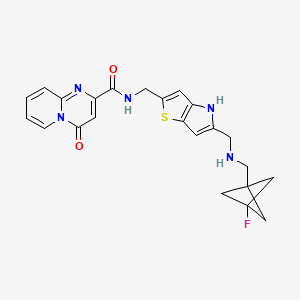
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
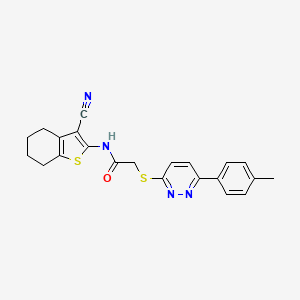
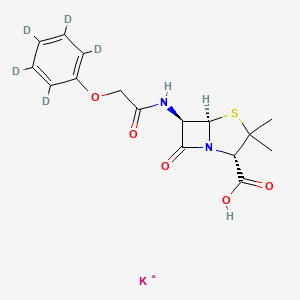
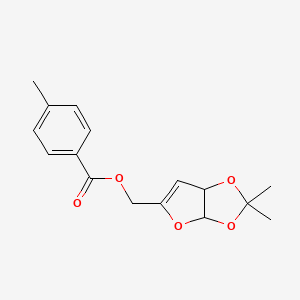
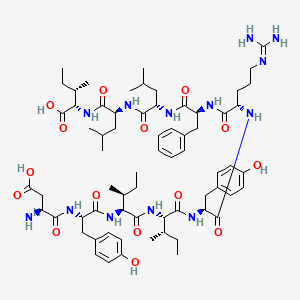
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
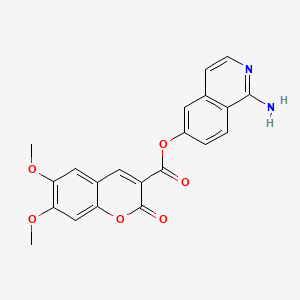


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
